6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine
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Overview
Description
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxybenzyl group at the N-position, and a nitro group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine typically involves the following steps:
Chlorination: The chloro group is introduced at the 6th position of the pyrimidine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
N-alkylation: The methoxybenzyl group is introduced through N-alkylation reactions using 4-methoxybenzyl chloride and a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Amines or thiols with a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 6-chloro-N-(4-methoxybenzyl)-5-aminopyrimidin-4-amine.
Substitution: 6-substituted-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine.
Oxidation: 6-chloro-N-(4-hydroxybenzyl)-5-nitropyrimidin-4-amine.
Scientific Research Applications
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methoxybenzyl groups may enhance the compound’s binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
- 6-chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide
- 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide
Uniqueness
6-chloro-N-(4-methoxybenzyl)-5-nitropyrimidin-4-amine is unique due to the presence of both a nitro group and a methoxybenzyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
CAS No. |
651013-61-5 |
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Molecular Formula |
C12H11ClN4O3 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClN4O3/c1-20-9-4-2-8(3-5-9)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H,14,15,16) |
InChI Key |
MCYGYAOODSDXHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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